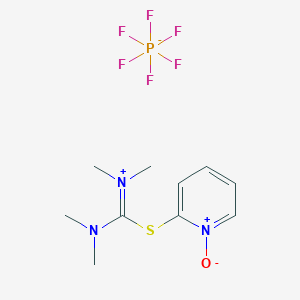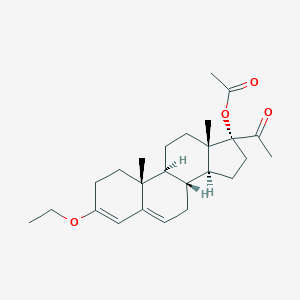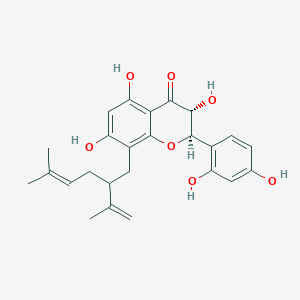
吐根醇
描述
(6S,9R)-vomifoliol is a (6S)-vomifoliol with a R configuration for the hydroxy group at position 9. It has a role as a phytotoxin and a metabolite. It is an enantiomer of a (6R,9S)-vomifoliol.
科学研究应用
神经保护
吐根醇已被证实对神经母细胞瘤 SH-SY5Y 细胞具有神经保护作用,可抵抗 β-淀粉样蛋白诱导的细胞毒性 . 这表明它在治疗阿尔茨海默病等神经退行性疾病方面具有潜在应用价值,而 β-淀粉样蛋白沉积在阿尔茨海默病中起着重要作用。
植物化学
在植物化学研究领域,吐根醇已从钝叶栀子和其他植物的叶片中分离出来 . 它的鉴定有助于了解这些植物的化学成分及其潜在的药用特性。
阿尔茨海默病研究
该化合物显示出对 β-淀粉样蛋白 (Aβ 1–42) 聚集的适度抑制作用,这是阿尔茨海默病的病理特征 . 这表明吐根醇在阿尔茨海默病早期阶段可能作为治疗剂。
天然产物化学
吐根醇是正在进行的具有潜在生物活性的天然产物研究的一部分。 它从各种植物中分离出来并鉴定出来,突出了它在发现具有治疗应用的新化合物方面的意义 .
药用植物学
作为一种药用植物学化合物,吐根醇从诸如假马鞭草等地方性植物中分离出来,并通过光谱学方法对其结构进行阐明,突出了它在药用植物及其活性成分研究中的重要性 .
植物学研究
吐根醇在某些植物中的存在对植物学研究具有重要意义,特别是在了解植物生态和植物-动物相互作用的化学基础方面,例如放牧模式 .
药用植物研究
吐根醇在传统医学中使用的植物中的鉴定可以导致对传统用途的验证以及新药用应用的发现。 它成为传统知识和现代药理学之间的桥梁 .
农业科学
了解植物的化学成分,包括吐根醇,可以为农业实践提供信息,例如根据植物的营养价值和对牲畜的潜在健康益处选择用于饲料的植物 .
作用机制
Target of Action
Vomifoliol, a natural sesquiterpene compound, has been found to target Calcineurin (CN) , a key enzyme in the NFAT signaling pathway . It also interacts with amyloid-beta (Aβ 1–42) , a peptide involved in the pathogenesis of Alzheimer’s disease .
Mode of Action
Vomifoliol exhibits its action by inhibiting the activity of Calcineurin (CN) at relatively low cytotoxic concentrations . It also moderately inhibits the aggregation of amyloid-beta (Aβ 1–42), thereby exhibiting neuroprotective effects .
Biochemical Pathways
Vomifoliol affects the NFAT signaling pathway by inhibiting the dephosphorylation of NFAT1, a process induced by phorbol 12-myristate 13-acetate (PMA)/ionomycin (Io) in Jurkat cells . This inhibition leads to a decrease in the expression of Interleukin-2 (IL-2) . In the context of Alzheimer’s disease, vomifoliol interferes with the aggregation of amyloid-beta (Aβ 1–42), a key pathological characteristic associated with the disease .
Pharmacokinetics
Its ability to inhibit key enzymes at relatively low concentrations suggests that it may have good bioavailability .
Result of Action
The inhibition of Calcineurin (CN) and the subsequent suppression of the NFAT signaling pathway by vomifoliol result in the suppression of immune responses in Jurkat cells . In the context of Alzheimer’s disease, vomifoliol’s interaction with amyloid-beta (Aβ 1–42) results in neuroprotective effects against Aβ-induced cytotoxicity .
生化分析
Biochemical Properties
Vomifoliol plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Vomifoliol interacts with amyloid-beta peptides, preventing their aggregation and thereby reducing their cytotoxic effects on neuronal cells. Additionally, vomifoliol has been found to interact with various proteins and enzymes involved in oxidative stress and inflammation, further contributing to its neuroprotective properties .
Cellular Effects
Vomifoliol exerts several effects on different types of cells and cellular processes. In neuroblastoma SH-SY5Y cells, vomifoliol has demonstrated protective effects against amyloid-beta-induced cytotoxicity . This compound influences cell function by modulating cell signaling pathways, reducing oxidative stress, and inhibiting inflammatory responses. Vomifoliol also affects gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of vomifoliol involves its interaction with amyloid-beta peptides, where it binds to these peptides and inhibits their aggregation . Vomifoliol also interacts with enzymes involved in oxidative stress, such as superoxide dismutase and catalase, enhancing their activity and reducing the levels of reactive oxygen species . Additionally, vomifoliol modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in neuroprotection and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vomifoliol have been observed to change over time. Vomifoliol is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that vomifoliol maintains its neuroprotective effects over extended periods, with no significant loss of activity . The stability and efficacy of vomifoliol may vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of vomifoliol vary with different dosages in animal models. At low to moderate doses, vomifoliol has been shown to exert neuroprotective effects without causing significant toxicity . At high doses, vomifoliol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of vomifoliol plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Vomifoliol is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage . Vomifoliol also affects metabolic flux by modulating the levels of key metabolites involved in neuroprotection and inflammation . Additionally, vomifoliol may interact with cofactors such as NADPH, influencing its metabolic activity .
Transport and Distribution
Within cells and tissues, vomifoliol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Vomifoliol’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins, which may affect its bioavailability and efficacy .
Subcellular Localization
Vomifoliol’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its neuroprotective effects . Vomifoliol’s targeting to specific compartments or organelles is mediated by post-translational modifications and targeting signals that direct its localization . This subcellular localization is essential for vomifoliol’s ability to modulate oxidative stress and inflammation at the molecular level .
属性
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMCAKZRXOZLB-KOIHBYQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009964 | |
| Record name | (+)-Vomifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23526-45-6, 50763-73-0 | |
| Record name | (+)-Vomifoliol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vomifoliol, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Vomifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOMIFOLIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant species are known to contain vomifoliol?
A1: Vomifoliol has been identified in a wide range of plant species, including but not limited to:
- Zizyphi Fructus []
- Broussonetia papyrifera []
- Pandanus nobilis x Pandanus vidalii []
- Mentha spp. []
- Palicourea officinalis []
- Vitex leptobotrys []
- Phaseolus vulgaris []
- Hedyotis corymbosa []
- Averrhoa carambola []
- Houttuyniae cordata []
- Allium sativum []
- Cucurbita pepo []
- Isatis indigotica []
- Vitis vinifera [, ]
- Litsea cubeba []
- Prunus persica []
- Euphorbia heteradena []
- Maesa membranacea []
- Dicliptera chinensis []
- Tithonia tagetiflora []
- Echiochilon fruticosum []
- Humulus lupulus []
- Caesalpinia minax []
- Rollinia emarginata []
- Cydonia vulgaris []
- Prunus mahaleb []
- Olea europeae []
- Lycium europaeum []
- Pedicularis cephalantha []
- Viola biflora []
- Aconitum tanguticum []
- Chimonanthus salicifolius []
- Tecoma stans []
- Lactuca sativa []
- Psychotria gitingensis []
- Villaria odorata []
- Lagerstroemia indica []
- Sida acuta []
- Prunus spinosa []
- Crotalaria thebaica []
- Bridelia ferruginea []
Q2: How is vomifoliol typically isolated from plant material?
A2: Vomifoliol is commonly isolated using chromatographic techniques such as column chromatography and preparative thin-layer chromatography (TLC) [, , , ]. These methods separate compounds based on their polarity and affinity for the stationary and mobile phases.
Q3: What is the molecular formula and weight of vomifoliol?
A3: Vomifoliol has the molecular formula C13H20O2 and a molecular weight of 212.30 g/mol.
Q4: What are the key spectroscopic features that characterize vomifoliol?
A4: Vomifoliol is characterized by the following spectroscopic data:
- NMR spectroscopy: 1H and 13C NMR spectra reveal the presence of characteristic signals corresponding to the various proton and carbon environments in the molecule. [, , , , , ]
- Mass spectrometry (MS): MS analysis typically shows a molecular ion peak [M+] at m/z 212, confirming the molecular weight of vomifoliol. [, , , ]
Q5: Has the crystal structure of vomifoliol been determined?
A5: Yes, the crystal structure of vomifoliol has been determined through X-ray diffraction analysis, providing insights into its three-dimensional structure. []
Q6: What are some of the reported biological activities of vomifoliol?
A6: While not as extensively studied as other natural products, vomifoliol has displayed some interesting biological activities, including:
- Phagostimulant activity: Research suggests that vomifoliol acts as a potent phagostimulant for male Bactrocera latifrons (solanaceous fruit fly). []
- Potential gonado-protective effect: A study found that vomifoliol, alongside other compounds, exhibited a potential protective effect against methotrexate-induced testicular injury in mice. This protective effect was attributed to anti-inflammatory, antioxidant, and antiapoptotic properties. []
- Antibacterial activity: Vomifoliol, identified in the leaf extracts of Sida acuta, has shown antibacterial activity against various bacterial strains, highlighting its potential use in treating common infections. []
Q7: Are there known interactions of vomifoliol with biological targets?
A7: Specific interactions of vomifoliol with biological targets and its downstream effects are not fully elucidated in the provided research papers. Further studies are needed to explore its mechanism of action and potential therapeutic applications.
Q8: How stable is vomifoliol under different conditions?
A8: While the research papers don't explicitly detail vomifoliol's stability under various conditions, some insights can be gleaned:
- Heat treatment: Several C13-norisoprenoids, including vomifoliol, are known to degrade upon heat treatment at natural pH conditions, leading to the formation of various aroma compounds. []
- Enzymatic hydrolysis: Vomifoliol is frequently found in plants in a glycosidically bound form. This suggests that it can be released from these conjugates through enzymatic hydrolysis. [, , , , , , ]
Q9: Have there been successful syntheses of vomifoliol?
A9: Yes, optically active stereoisomers of vomifoliol and its glucosides (roseoside stereoisomers) have been successfully synthesized. This synthetic approach utilized an asymmetric transfer hydrogenation of α,β-acetylenic ketone as a key step. [] Another non-relay total synthesis of vomifoliol and its C-9 epimer has been reported. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)




![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)


